5-Amino-N-(4-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide
Description
Properties
IUPAC Name |
5-amino-N-(4-methoxyphenyl)-2-morpholin-4-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-23-15-5-3-14(4-6-15)19-25(21,22)17-12-13(18)2-7-16(17)20-8-10-24-11-9-20/h2-7,12,19H,8-11,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUPRWOAVPUCBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901325810 | |
| Record name | 5-amino-N-(4-methoxyphenyl)-2-morpholin-4-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901325810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49730148 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
326022-98-4 | |
| Record name | 5-amino-N-(4-methoxyphenyl)-2-morpholin-4-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901325810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds, such as 5-amino-n-phenyl-1h-pyrazol-4-yl-3-phenylmethanones, have been reported to inhibit p38 mitogen-activated protein kinase (p38mapk). p38MAPK is a crucial protein involved in cellular responses to stress and inflammation.
Mode of Action
Compounds with similar structures have been reported to interact with their targets by binding to the atp pocket of the target protein. This interaction can inhibit the activity of the target protein, leading to changes in cellular processes.
Biological Activity
5-Amino-N-(4-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and anti-inflammatory contexts.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
- Antiproliferative Effects : Studies indicate that it may induce cell cycle arrest in cancer cells, particularly at the G2/M phase, which is crucial for cancer therapy.
- Antioxidant Properties : The presence of the methoxy group enhances the compound's ability to scavenge free radicals, providing neuroprotective effects.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | IC50 Value (μM) | Target/Effect |
|---|---|---|
| Enzyme Inhibition | 1.76 ± 0.19 | Tubulin polymerization |
| Anticancer Activity | 0.08–12.07 | Various tumor cell lines |
| Anti-inflammatory | 97.7% inhibition | LPS-stimulated TNF-a release |
| Neuroprotection | Not specified | Glutamate-induced oxidative stress |
Case Study 1: Anticancer Activity
In a study assessing the anticancer properties of various derivatives, this compound demonstrated significant antiproliferative activity against HeLa cells with an IC50 value in the low micromolar range. The mechanism involved cell cycle arrest and apoptosis induction through modulation of Bcl-2 and Bax expression levels.
Case Study 2: Neuroprotection
Research involving neuroprotective effects showed that this compound could reduce oxidative stress in neuronal cells exposed to glutamate. The results indicated a reduction in cell death and inflammation markers, suggesting its potential application in neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituents on the benzene ring and the sulfonamide nitrogen. Key comparisons include:
*Calculated based on analogous structures.
Pharmacological and Physicochemical Properties
- Bioactivity : Sulfonamides with morpholine substituents (e.g., ) exhibit enhanced antimicrobial activity compared to methoxy or chloro analogues, likely due to improved hydrogen bonding with bacterial enzymes .
- Solubility : The 4-methoxy-phenyl group in the target compound enhances aqueous solubility relative to chloro-substituted analogues (e.g., ) but reduces it compared to hydroxyl or amine derivatives .
- Crystallinity : Morpholine-containing sulfonamides (e.g., ) form stable crystal lattices via N–H···O and C–H···π interactions, which may influence bioavailability .
Key Research Findings
- The morpholine ring in this compound contributes to its superior antimicrobial activity compared to non-heterocyclic analogues .
- Methoxy groups improve solubility but may reduce binding affinity in enzyme inhibition assays compared to halogenated derivatives .
- Crystallographic studies (e.g., ) highlight the role of sulfonamide and morpholine moieties in stabilizing intermolecular interactions, critical for solid-state stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
